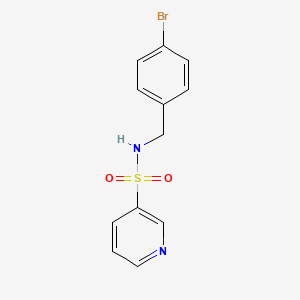

N-(4-Bromobenzyl)pyridin-3-ylsulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Bromobenzyl)pyridin-3-ylsulfonamide is a useful research compound. Its molecular formula is C12H11BrN2O2S and its molecular weight is 327.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-Bromobenzyl)pyridin-3-ylsulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyridin-3-ylsulfonamides have been synthesized and tested against various bacterial strains. A study highlighted the synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide, which demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds were determined, showcasing their potential as effective antibacterial agents.

Anticancer Potential

this compound derivatives have also been investigated for their anticancer properties. A series of sulfonamide derivatives were designed as molecular hybrids with triazine structures, which showed cytotoxic activity against various human cancer cell lines including those from colon and breast cancers . These findings suggest that such compounds could serve as leads in the development of new anticancer therapies.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective drugs. Structure-activity relationship (SAR) studies have been conducted on pyridin-3-ylsulfonamides to optimize their pharmacological profiles. For example, modifications in the sulfonamide structure have led to enhanced potency against specific targets, such as the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids . This optimization process is essential for developing compounds with better efficacy and reduced side effects.

Biological Evaluation

In Vitro Studies

In vitro assays are critical for assessing the biological activity of this compound. Various studies have employed assays such as the MABA (Microplate Alamar Blue Assay) to evaluate the effectiveness of these compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited promising antitubercular activity, suggesting their potential role in treating resistant strains of tuberculosis .

Antioxidant Activity

The antioxidant properties of sulfonamide derivatives have also been explored. Compounds derived from this compound were subjected to DPPH radical scavenging assays, demonstrating significant antioxidant activity. Such properties are valuable in developing therapeutic agents aimed at mitigating oxidative stress-related diseases .

Case Studies

Several case studies highlight the application of this compound in drug discovery:

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The 4-bromobenzyl moiety participates in palladium-catalyzed coupling reactions.

Example : Reaction with phenylboronic acid under Suzuki conditions yields N-(4-phenylbenzyl)pyridin-3-ylsulfonamide, demonstrating regioselective substitution at the bromine site .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen can undergo alkylation or arylation under basic conditions:

-

Methylation : Treatment with methyl iodide/K₂CO₃ in DMF produces N-methylated derivatives .

-

Arylation : Copper-catalyzed coupling with aryl halides forms N-aryl sulfonamides .

Kinetic stability : The sulfonamide bond resists hydrolysis under physiological pH but cleaves in concentrated HCl (6M, 100°C) .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

-

Nitration : Nitration with HNO₃/H₂SO₄ occurs at the pyridine’s 2- and 6-positions .

-

Halogenation : Bromine in acetic acid selectively substitutes the pyridine’s 4-position .

Activation effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, reducing electrophilic reactivity at the benzyl group .

Biological and Pharmacological Reactivity

While not directly tested on N-(4-bromobenzyl)pyridin-3-ylsulfonamide, structurally related sulfonamides show:

-

Enzyme inhibition : Binding to kinase active sites via hydrogen bonds with the sulfonamide group .

-

Cellular stability : Resistance to glutathione-mediated degradation (t₁/₂ > 72 hours in 200× GSH) .

Comparative Reactivity Table

Key Research Insights

-

Regioselectivity : The bromine atom’s position directs cross-coupling reactions preferentially over the pyridine ring .

-

Steric effects : Bulky substituents on the pyridine ring reduce sulfonamide reactivity .

-

Thermal stability : Decomposes above 250°C without melting, consistent with sulfonamide derivatives .

Eigenschaften

Molekularformel |

C12H11BrN2O2S |

|---|---|

Molekulargewicht |

327.20 g/mol |

IUPAC-Name |

N-[(4-bromophenyl)methyl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C12H11BrN2O2S/c13-11-5-3-10(4-6-11)8-15-18(16,17)12-2-1-7-14-9-12/h1-7,9,15H,8H2 |

InChI-Schlüssel |

LLASFVZPLSOSOC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.